(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide
Description
(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring a fluorophenyl substituent and a pyrrolopyridine-based heterocyclic core. The fluorine atom at the ortho position of the phenyl group may influence electronic properties and binding affinity, as seen in analogous compounds with halogen substitutions .
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-22-11-8-15-9-12-23(19(25)18(15)22)13-10-21-17(24)7-6-14-4-2-3-5-16(14)20/h2-9,11-12H,10,13H2,1H3,(H,21,24)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKNGOHJMVOIIH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C=CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)/C=C/C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The biological activity of acrylamide derivatives often relates to their interaction with various biological targets, including enzymes and receptors. Acrylamide itself has been studied for its neurotoxic effects, which can inform the potential impacts of similar compounds. The presence of the pyrrolopyridine moiety in this compound suggests possible interactions with biological pathways involving kinase inhibition or receptor modulation.
Anticancer Activity
Research on related pyrrolopyridine compounds indicates significant anticancer properties. For instance, studies have shown that certain derivatives exhibit potent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism typically involves the induction of apoptosis or cell cycle arrest through the modulation of signaling pathways related to cancer progression.
Antimicrobial Properties
Compounds with similar structures have also been evaluated for antimicrobial activity. For example, studies have reported that certain substituted phenyl derivatives show considerable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. This suggests that the fluorophenyl group in our compound may enhance such properties.
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrrolopyridines | Induction of apoptosis in MCF-7 and A549 cells |
| Antimicrobial | Fluorophenyl Derivatives | Inhibition of S. aureus and E. faecalis growth |
| Enzyme Inhibition | Acrylamide Derivatives | Neurotoxic effects linked to enzyme interaction |
Case Studies
- Anticancer Activity : A study by Elumalai et al. (2023) demonstrated that N-heterocycles like pyrrolopyridines exhibit significant cytotoxicity against breast cancer cell lines, attributed to their ability to induce apoptosis through mitochondrial pathways.
- Neurotoxicity : Research on acrylamide has shown that chronic exposure can lead to peripheral neuropathy, highlighting the need for caution when evaluating similar compounds for therapeutic use.
- Antimicrobial Efficacy : A recent evaluation found that certain benzimidazole derivatives with fluorinated phenyl groups exhibited strong antibacterial activity, indicating a potential for developing new antimicrobial agents based on similar structural motifs.
Recent Advances
Recent advancements in the synthesis of N-heterocycles have opened avenues for exploring their biological activities further. The incorporation of electron-withdrawing groups like fluorine has been noted to enhance potency in various assays, particularly against cancer cells and bacteria.
Future Directions
Future research should focus on:
- In vitro and in vivo studies : To fully elucidate the pharmacodynamics and pharmacokinetics of (E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide.
- Mechanistic studies : To determine specific molecular targets and pathways affected by this compound.
- Safety profiles : Comprehensive toxicity assessments are necessary to evaluate the therapeutic window for potential clinical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The pyrrolo[2,3-c]pyridine moiety distinguishes this compound from analogs such as 3-(2-chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (), which uses a chloropyridinyl group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity.
Substituent Effects on Bioactivity
- Fluorophenyl vs. Dimethoxyphenethyl : The fluorophenyl group in the target compound contrasts with the 3,4-dimethoxyphenethyl group in ’s derivative. Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity. Fluorine, conversely, balances hydrophobicity and electronic effects, often improving target engagement .
- Pyrrolopyridinone vs. Pyrimidine: In ’s N-(3-((2-((3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide, the pyrrolopyrimidine core differs by one nitrogen atom. This minor structural change could shift binding modes in kinase inhibitors, as pyrrolopyrimidines are common in EGFR inhibitors .
Anticancer Potential
Compounds with pyrrolopyridine/pyrrolopyrimidine cores frequently exhibit antitumor activity. For instance, lankacidin C analogs (), which share redox-cofactor BGCs, show antitumor properties via DNA intercalation or topoisomerase inhibition. The target compound’s fluorophenyl group may enhance cytotoxicity compared to non-halogenated analogs .
Metabolic Stability
The methyl group on the pyrrolopyridinone nitrogen (1-methyl-7-oxo) likely reduces oxidative metabolism, extending half-life. This contrasts with ’s compound, where the absence of such a group may lead to faster clearance .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
